molecular formula C22H17BrN4O B2857233 N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide CAS No. 321968-11-0

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Katalognummer B2857233
CAS-Nummer: 321968-11-0
Molekulargewicht: 433.309
InChI-Schlüssel: CRKMJHFTVITCTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is a compound that contains a quinazolinyl group, a phenyl group, a bromo group, and a benzohydrazide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, a phenyl ring attached to the quinazoline ring, a bromine atom attached to the quinazoline ring, and a benzohydrazide group .


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The hydrazide group could potentially undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

The synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, including derivatives of N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, has shown potent anti-inflammatory activities. These compounds were evaluated against phenylbutazone, revealing significant inhibition of oedema, indicating their potential as anti-inflammatory agents (Bhati, 2013).

Antimicrobial Applications

Research into the synthesis, characterization, and in vitro antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives has uncovered their potential as antimicrobials. These compounds demonstrated activity against a range of human pathogenic microorganisms, with some showing very active profiles compared to others, highlighting their potential in antimicrobial therapy (Saravanan, Alagarsamy, & Prakash, 2015).

Antitumor Applications

The synthesis and characterization of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have been explored to improve solubility and in vivo evaluation. Some synthesized compounds were found to be significantly more water-soluble and up to 6-fold more cytotoxic than CB30865, retaining unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. This research opens up new avenues for the development of antitumor agents with enhanced properties (Bavetsias et al., 2002).

Safety and Hazards

As with any chemical compound, handling “N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” would require appropriate safety precautions. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Zukünftige Richtungen

The study of quinazoline derivatives is a vibrant field of research due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activities .

Eigenschaften

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKMJHFTVITCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.